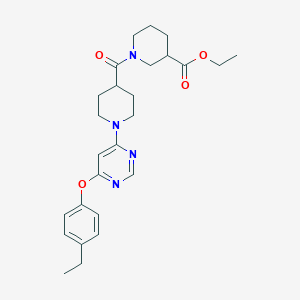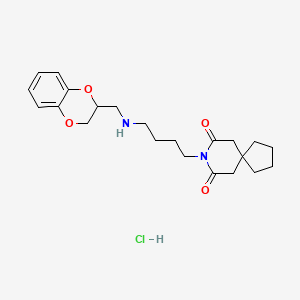
1-(3-chloro-4-methylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(3-chloro-4-methylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" is a synthetic molecule that likely shares structural similarities with various triazole derivatives synthesized for biological applications. Although the specific compound is not directly mentioned in the provided papers, the general class of compounds, including triazole derivatives, has been extensively studied for their potential antitumor activities and other biological effects.
Synthesis Analysis
The synthesis of triazole derivatives typically involves multi-step reactions starting from simple aromatic compounds. For instance, the synthesis of a related compound, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, was achieved through a five-step process starting with 4-chlorobenzenamine and involving the reaction of a triazole ester with ethylenediamine under specific conditions to achieve a high yield . Similarly, other triazole compounds were synthesized by condensation reactions of isocyanates with amines followed by cyclization with hydrazine hydrate . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The crystal structures of similar compounds have been determined, revealing that they belong to specific space groups and have defined cell parameters . The molecular structure of the compound would likely exhibit similar characteristics, with the triazole ring providing a scaffold for various substituents that can influence the compound's biological activity.
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions due to the reactivity of the triazole ring and the substituents attached to it. The papers do not provide specific reactions for the compound , but similar compounds have been used as intermediates in the synthesis of more complex molecules or as targets for further functionalization . The reactivity of the triazole ring and the presence of amide and carboxamide groups suggest that the compound could undergo reactions such as nucleophilic substitution or condensation.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of halogen substituents, such as chloro and fluoro groups, can affect the compound's polarity, solubility, and stability. The crystal structures of similar compounds suggest that they may exhibit distinct solid-state properties, which could be relevant for their formulation and storage . The biological activity of these compounds, including their inhibitory effects on cancer cell proliferation, is a significant aspect of their chemical properties .
科学的研究の応用
Antitumor Activity
Triazole derivatives, including those similar to the query compound, have been synthesized and evaluated for their antitumor activities. For instance, a study by Hao et al. (2017) synthesized a compound structurally related to the query, focusing on its crystal structure and antitumor efficacy against cancer cell lines, highlighting the potential of triazole derivatives in cancer research (Hao et al., 2017).
Antimicrobial and Antibiofilm Properties
The synthesis and characterization of thiourea derivatives related to triazoles have shown significant antimicrobial activities, especially against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests that triazole derivatives could be developed as novel antimicrobial agents with antibiofilm properties, essential for addressing drug-resistant bacterial infections (Limban et al., 2011).
Anticonvulsant Properties
Research into the pharmacological profile of compounds structurally akin to the query has identified pronounced anticonvulsant activities, surpassing those of established drugs like Depakine. Such findings underscore the potential for triazole derivatives in the development of new treatments for epilepsy and related conditions, emphasizing the need for further in-depth studies under specific trade names (Perekhoda, 2015).
Catalyst- and Solvent-Free Synthesis
Innovative approaches have been developed for the synthesis of benzamide derivatives through catalyst- and solvent-free methods, demonstrating the versatility and environmental friendliness of processes involving triazole derivatives. These methodologies highlight the potential for efficient and green synthesis routes in pharmaceutical and chemical research (Moreno-Fuquen et al., 2019).
特性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-(4-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c1-10-3-8-14(9-15(10)18)23-11(2)16(21-22-23)17(24)20-13-6-4-12(19)5-7-13/h3-9H,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZHMFSYRJDTQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2508159.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2508161.png)
![N-[(Z)-[Amino(pyrazin-2-yl)methylidene]amino]-N-methyl(methylsulfanyl)carbothioamide](/img/structure/B2508162.png)
![8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2508164.png)


![N-(tert-butyl)-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(3-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2508168.png)
![2-[(1E)-[2-(3-benzylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]-4-methoxyphenol](/img/structure/B2508170.png)
![ethyl 4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2508172.png)
![[4-(Trifluoromethyl)thiophen-2-YL]boronic acid](/img/structure/B2508174.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2508175.png)